8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPODYFJWGQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation-Cyclization Approach
Reaction Mechanism and Starting Materials
The most widely reported method involves a two-step condensation-cyclization sequence. The first step employs p-tolylhydrazine (C₇H₁₀N₂) and 8-ethylquinoline-3-carbaldehyde (C₁₂H₁₃NO) as precursors, heated under reflux in anhydrous ethanol for 12–18 hours. This forms a hydrazone intermediate, which undergoes acid-catalyzed cyclization (typically with concentrated H₂SO₄ or polyphosphoric acid) at 80–100°C to generate the pyrazole ring.
Key Reaction Parameters:
Hydrazine-Mediated Cyclization Strategy
Modified Hydrazine Coupling
An alternative protocol uses 2-chloro-8-ethylquinoline-3-carboxylic acid (C₁₂H₁₀ClNO₂) as the starting material. Treatment with 80% hydrazine hydrate in ethanol under reflux for 15 hours produces the pyrazole precursor, followed by cyclization with phosphoryl chloride (POCl₃):
Optimization Insights:
Transition Metal-Catalyzed Synthesis
Copper-Catalyzed Heterocyclization
Recent advances employ Cu(OTf)₂ (copper(II) triflate) to catalyze the cyclization of 8-ethyl-3-(p-tolylamino)quinoline and p-tolyl isocyanide in DMF at 120°C. This one-pot method achieves 72% yield with:
- Catalyst Loading : 5 mol%
- Reaction Time : 8 hours
- Ligand : 1,10-phenanthroline (2.5 mol%)
Analytical Characterization Summary
Critical Evaluation of Methodologies
Efficiency Metrics
Emerging Directions and Challenges
Photocatalytic Approaches
Preliminary studies indicate that Ru(bpy)₃Cl₂ -mediated visible-light catalysis could enable room-temperature cyclization, though yields currently cap at 52%.
Continuous Flow Systems
Microreactor trials show promise in enhancing Method 3’s reproducibility, achieving 79% yield at 2 kg/day throughput.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
Material Science Applications
Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable candidates for use in organic electronic devices. For instance, they can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that these compounds can enhance charge transport properties and stability in such applications .
Photovoltaic Applications
Research into the photovoltaic properties of pyrazoloquinoline derivatives indicates their potential as materials for solar energy conversion. Their ability to absorb light efficiently and convert it into electrical energy makes them attractive for use in next-generation solar cells .
Synthesis Overview
The synthesis of 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline typically involves multicomponent reactions that allow for the formation of complex structures under mild conditions. For instance, one method involves the reaction of substituted hydrazines with appropriate carbonyl compounds to yield the desired pyrazoloquinoline framework .
Case Study: Antimicrobial Activity
A notable study investigated the antimicrobial efficacy of a series of pyrazoloquinoline derivatives against various bacterial strains. The results indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to others. This study underscores the importance of structural modifications in optimizing antimicrobial properties .
Data Tables
Mechanism of Action
The mechanism of action of 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerase II alpha, which plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly substituent-dependent. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations:
Substituent Effects on Bioactivity: Amino Groups (e.g., 2a, 2i): Polar substituents like amino or hydroxyl groups enhance NO inhibition (IC₅₀ <1 µM) but increase cytotoxicity when electron-donating groups (e.g., -OMe, -OH) are present at ortho positions . Bulky Aromatic Groups (e.g., p-tolyl, 4-fluorophenyl): The di-p-tolyl and ethyl groups in the target compound likely reduce NO inhibition potency compared to amino derivatives due to steric hindrance but may improve metabolic stability and selectivity for hydrophobic targets (e.g., COX-2) .
Lipophilicity and Solubility: The target compound’s high logP (6.57) suggests strong membrane permeability but poor aqueous solubility, contrasting with hydrophilic analogs like 3,4-diamino derivatives (logP ~1.5) .
Synthetic Accessibility: Derivatives with amino groups (e.g., 2a, 11) require multistep syntheses involving hydrazine cyclization or phosphazene intermediates , while aryl-substituted analogs (e.g., 8-ethoxy) are synthesized via nucleophilic substitution .
Therapeutic Potential: Amino-substituted compounds (2i, 2m) are potent anti-inflammatory agents with dual iNOS/COX-2 inhibition , whereas the target compound’s profile may favor anticancer applications due to enhanced lipophilicity and structural similarity to kinase inhibitors .
Biological Activity
8-Ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family. Characterized by a fused ring system that includes both pyrazole and quinoline structures, this compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethyl group and two para-tolyl groups attached to the pyrazoloquinoline framework, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has been shown to inhibit topoisomerase II alpha , an enzyme crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound may be effective in targeting cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study evaluated its efficacy against various pathogens using minimum inhibitory concentration (MIC) assays:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.22 - 0.25 | Bactericidal |
The compound demonstrated significant inhibition of biofilm formation in these bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives similar to this compound. These compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions .
Comparative Analysis with Related Compounds
When compared to other pyrazoloquinoline derivatives, such as 1H-pyrazolo[3,4-b]quinoline and pyrazolo[4,3-d]thiazoles, this compound stands out due to its unique substituents which enhance its chemical properties and biological activities. The presence of ethyl and p-tolyl groups contributes to its increased potency against cancer cells and pathogens compared to structurally similar compounds .
Case Studies
Several case studies have been conducted focusing on the therapeutic applications of pyrazoloquinoline derivatives:
- Cancer Treatment : A clinical evaluation of a related derivative showed promising results in reducing tumor size in patients with advanced solid tumors.
- Antimicrobial Therapy : A study involving patients with resistant bacterial infections demonstrated improved outcomes when treated with a formulation containing pyrazoloquinoline derivatives.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish ethyl (δ 1.2–1.4 ppm, triplet) and p-tolyl (δ 2.3 ppm, singlet for methyl; aromatic protons at δ 7.1–7.3 ppm) groups .
- X-ray Crystallography : Confirms dihedral angles between the pyrazole and quinoline rings (typically 5–15°), critical for π-π stacking in biological interactions .
Contradictions : Discrepancies in NOESY data (e.g., axial vs. equatorial substituent orientation) are resolved via DFT calculations .
What strategies are used to analyze contradictory biological activity data for pyrazoloquinolines in different assay systems?
Advanced Research Question
- Mechanistic Profiling : Compare IC₅₀ values across enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays. For example, in vitro enzyme inhibition may not correlate with cytotoxicity due to poor cellular uptake .
- Metabolic Stability : Use liver microsome assays to assess if rapid metabolism (e.g., CYP3A4-mediated oxidation of the ethyl group) reduces efficacy .
Case Study : A pyrazoloquinoline derivative showed potent in vitro antimicrobial activity but failed in vivo due to plasma protein binding; this was addressed via prodrug modification .
How do substituent modifications (e.g., ethyl vs. methoxy groups) influence the structure-activity relationship (SAR) of pyrazoloquinolines?
Advanced Research Question
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility but reduce π-π stacking with hydrophobic enzyme pockets.
- Electron-Withdrawing Groups (e.g., chloro) : Improve binding affinity (e.g., to DNA topoisomerases) but increase toxicity .
SAR Table :
| Substituent | Target (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 8-Ethyl | Topo II (0.12) | 0.8 |
| 8-Methoxy | Topo II (1.4) | 2.1 |
| 8-Chloro | Topo II (0.08) | 0.3 |
| Data from highlight trade-offs between potency and physicochemical properties. |
What computational approaches validate the binding modes of 8-ethyl-1,3-di-p-tolyl derivatives with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Predicts interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD >2 Å suggests poor binding .
Validation : Match computational predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .
How are synthetic byproducts characterized, and what steps mitigate their formation?
Advanced Research Question
- Byproduct Identification : LC-MS/MS detects dimers (e.g., via Ullmann coupling) or oxidation products (e.g., quinoline N-oxides) .
- Mitigation :
- Low-Temperature Quenching : Prevents exothermic side reactions during workup.
- Catalytic Additives : CuI suppresses homocoupling in Pd-catalyzed steps .
What methodologies address low yields in introducing primary amino groups to the pyrazoloquinoline core?
Advanced Research Question
- Phosphazene Route : React 2,4-dichloroquinoline-3-carbonitrile with hexamethyldisilazane (HMDS) to install -NH₂ groups at C8, avoiding competing nucleophilic substitutions .
- Protection-Deprotection : Use Boc-anhydride to protect amines during harsh reactions (e.g., alkylation), followed by TFA cleavage .
How do solvent polarity and pH affect the photophysical properties of pyrazoloquinolines in material science applications?
Advanced Research Question
- Solvent Effects : Increased polarity (e.g., DMF vs. toluene) red-shifts emission maxima (λem) due to solvatochromism .
- pH Sensitivity : Protonation at N1 (pKa ~4.5) quenches fluorescence, enabling pH-responsive sensor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
